molecular formula C23H19N3O4S2 B4113024 ethyl 2-[[(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-[[(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B4113024
M. Wt: 465.5 g/mol
InChI Key: SKDIIORWBRZPCL-GXDHUFHOSA-N
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Description

Ethyl 2-({2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a benzodioxole moiety, a thiazole ring, and a cyclopenta[b]thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[[(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 1,3-benzodioxole derivatives with thiazole intermediates, followed by the introduction of the cyanovinyl group and subsequent cyclization to form the cyclopenta[b]thiophene ring. The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. Purification techniques such as column chromatography and recrystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Ethyl 2-({2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of ethyl 2-[[(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzodioxole and thiazole moieties are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(1,3-benzodioxol-5-yl)acrylate: Shares the benzodioxole moiety but differs in the rest of the structure.

    4-(1,3-Benzodioxol-5-yl)-5-(5-ethyl-2,4-dihydroxyphenyl)-2H-pyrazole-3-carboxylic acid: Contains a benzodioxole group and a pyrazole ring.

Uniqueness

Ethyl 2-({2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its combination of a benzodioxole moiety, a thiazole ring, and a cyclopenta[b]thiophene core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

ethyl 2-[[(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S2/c1-2-28-23(27)20-15-4-3-5-19(15)32-22(20)25-10-14(9-24)21-26-16(11-31-21)13-6-7-17-18(8-13)30-12-29-17/h6-8,10-11,25H,2-5,12H2,1H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDIIORWBRZPCL-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC=C(C#N)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCC2)N/C=C(\C#N)/C3=NC(=CS3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[[(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 2
ethyl 2-[[(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 2-[[(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 2-[[(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 2-[[(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 2-[[(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

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